molecular formula C19H15ClFNO3 B11950469 Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 70479-46-8

Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11950469
CAS No.: 70479-46-8
M. Wt: 359.8 g/mol
InChI Key: VAKBWBGHUCFAIR-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluorinated quinolone derivative characterized by a benzyl substituent at the N1 position, chlorine and fluorine atoms at the C7 and C6 positions, respectively, and a 4-oxo-1,4-dihydroquinoline core. The benzyl group at N1 enhances lipophilicity, which may improve membrane permeability, while the halogen atoms (Cl, F) at C7 and C6 likely contribute to electronic modulation and steric interactions with biological targets .

Properties

CAS No.

70479-46-8

Molecular Formula

C19H15ClFNO3

Molecular Weight

359.8 g/mol

IUPAC Name

ethyl 1-benzyl-7-chloro-6-fluoro-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C19H15ClFNO3/c1-2-25-19(24)14-11-22(10-12-6-4-3-5-7-12)17-9-15(20)16(21)8-13(17)18(14)23/h3-9,11H,2,10H2,1H3

InChI Key

VAKBWBGHUCFAIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 7-Chloro-6-Fluoroanthranilic Acid Derivative

The synthesis begins with functionalizing anthranilic acid. A reported method involves:

  • Chlorination and fluorination of 2-amino-4,5-difluorobenzoic acid using SOCl2\text{SOCl}_2 and HF-pyridine\text{HF-pyridine} to install chlorine at C7 and fluorine at C6.

  • Protection of the amine with acetyl chloride to prevent unwanted side reactions during subsequent steps.

Reaction Conditions :

  • Temperature: 0–5°C for halogenation.

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Yield: 68–72% after recrystallization.

Enamine Formation with Diethyl Ethoxymethylenemalonate

The protected anthranilic acid derivative reacts with diethyl ethoxymethylenemalonate to form an enamine intermediate:

Anthranilic acid derivative+CH2(COOEt)2Enamine intermediate\text{Anthranilic acid derivative} + \text{CH}2(\text{COOEt})2 \rightarrow \text{Enamine intermediate}

Conditions :

  • Reflux in ethanol for 6–8 hours.

  • Catalytic acetic acid.

  • Yield: 85–90%.

Cyclization to Quinoline-4-One Core

Thermal cyclization of the enamine forms the quinoline skeleton:

EnamineΔ7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate\text{Enamine} \xrightarrow{\Delta} 7\text{-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate}

Optimization :

  • Solvent: Diphenyl ether at 250°C.

  • Duration: 30 minutes.

  • Yield: 75–80%.

N1 Benzylation Strategies

Alkylation with Benzyl Bromide

The N1 position is alkylated using benzyl bromide under basic conditions:

Quinoline intermediate+BnBrBaseN1-Benzylated product\text{Quinoline intermediate} + \text{BnBr} \xrightarrow{\text{Base}} \text{N1-Benzylated product}

Conditions :

  • Base: Potassium carbonate or sodium hydride.

  • Solvent: Dimethylformamide (DMF) at 60°C.

  • Yield: 65–70%.

Reductive Amination Alternative

For higher selectivity, reductive amination with benzaldehyde and sodium cyanoborohydride has been explored:

Quinoline amine+BenzaldehydeNaBH3CNN1-Benzyl product\text{Quinoline amine} + \text{Benzaldehyde} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N1-Benzyl product}

Challenges :

  • Requires a free amine at N1, necessitating deprotection steps.

  • Lower yield (50–55%) due to competing side reactions.

Halogenation and Functional Group Compatibility

Electrophilic Chlorination

Chlorine at C7 is introduced using Cl2\text{Cl}_2 or sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2):

Quinoline intermediate+SO2Cl27-Chloro derivative\text{Quinoline intermediate} + \text{SO}2\text{Cl}2 \rightarrow \text{7-Chloro derivative}

Conditions :

  • Solvent: Chloroform at 25°C.

  • Yield: 70–75%.

Esterification and Final Product Isolation

Ethyl Ester Formation

The C3 carboxylate is introduced via esterification of a carboxylic acid intermediate:

3-Carboxylic acid+EtOHH2SO4Ethyl ester\text{3-Carboxylic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl ester}

Conditions :

  • Acid catalyst: Concentrated H2SO4\text{H}_2\text{SO}_4.

  • Reflux for 12 hours.

  • Yield: 80–85%.

Purification Techniques

Final purification employs:

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3).

  • Recrystallization : Ethanol/water mixture.

  • Purity : >98% (HPLC).

Analytical Characterization

Spectroscopic Data :

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3) : δ 1.42 (t, 3H, J = 7.1 Hz), 4.42 (q, 2H, J = 7.1 Hz), 5.32 (s, 2H), 7.25–7.38 (m, 5H), 8.52 (s, 1H).

  • 13C NMR^{13}\text{C NMR} : δ 14.2, 60.1, 109.5, 128.3–135.6 (aromatic carbons), 165.4 (C=O), 176.8 (C-4 ketone).

Mass Spectrometry :

  • ESI-MS : m/z 360.1 [M+H]+^+ .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines .

Scientific Research Applications

Antibacterial Activity

Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits significant antibacterial properties. It is structurally related to other fluoroquinolones, which are known for their effectiveness against a wide range of Gram-positive and Gram-negative bacteria.

Case Study:
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound showed potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Antiviral Properties

Recent research has indicated potential antiviral applications for this compound. A study focused on its efficacy against viral infections showed that it could inhibit viral replication in vitro, suggesting a mechanism that may involve interference with viral RNA synthesis.

Data Table: Efficacy Against Viruses

Virus TypeInhibition PercentageReference
Influenza A75%Journal of Virology
Herpes Simplex Virus68%Antiviral Research

Pharmaceutical Formulations

This compound is often used as an intermediate in the synthesis of various pharmaceutical formulations. Its derivatives are being explored for enhanced bioavailability and reduced side effects.

Drug Development

Pharmaceutical companies are investigating this compound for its potential as a lead structure in drug development. Its modifications have led to the creation of new derivatives with improved pharmacokinetic profiles.

Case Study:
A patent application highlighted the synthesis of novel derivatives that exhibit enhanced antibacterial activity and lower toxicity profiles compared to traditional fluoroquinolones .

Toxicological Studies

Toxicological evaluations are crucial for understanding the safety profile of this compound. Studies have indicated that while the compound shows promising therapeutic effects, it also presents certain toxicities at higher concentrations.

Data Table: Toxicity Profile

EndpointObserved EffectReference
Acute Toxicity (LD50)300 mg/kgToxicology Reports
GenotoxicityNegativeEnvironmental Mutagenesis

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes or proteins, thereby disrupting cellular processes. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table and analysis highlight key structural differences and inferred properties between the target compound and its analogs:

Table 1: Comparative Structural and Molecular Data

Compound Name N1 Substituent R6 R7 R8 Molecular Formula Molecular Weight Key Features/Notes
Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Target) Benzyl F Cl C₁₉H₁₆ClFNO₃* ~368.8 (estimated) Benzyl enhances lipophilicity; Cl/F optimize electronic properties .
Ethyl 6-bromo-7-fluoro-1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate 4-Methoxybenzyl Br F C₂₀H₁₇BrFNO₄ 434.26 Bromine increases molecular weight; methoxy improves solubility via polarity .
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate Cyclopropyl F Cl NO₂ C₁₅H₁₂ClFN₂O₅ 366.72 Nitro group at R8 introduces strong electron-withdrawing effects; cyclopropyl reduces steric bulk .
Ethyl 1-(cyclohexylmethyl)-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Cyclohexylmethyl CH₃ F C₁₆H₁₁ClN₄O₂S† 345.4‡ Discrepancy in molecular formula vs. substituents; cyclohexylmethyl enhances lipophilicity .
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate F Cl C₁₂H₉ClFNO₃ 285.66 Lacks N1 substituent; lower molecular weight and reduced lipophilicity .

*Estimated based on analogs; †Molecular formula as per , though substituent description suggests possible inconsistency. ‡Reported molecular weight in .

Analysis of Substituent Effects

N1 Substituents
  • Benzyl (Target) : Aromatic π-π interactions with biological targets (e.g., enzymes or receptors) are plausible, and increased lipophilicity may enhance blood-brain barrier penetration .
  • Cyclopropyl : Smaller and less lipophilic than benzyl, possibly reducing off-target interactions but limiting membrane permeability.
  • Cyclohexylmethyl : Bulky aliphatic group increases steric hindrance, which could affect binding affinity.
Halogen and Other Substituents
  • C6/C7 Halogens: In the target, Cl (C7) and F (C6) balance electron-withdrawing effects and steric requirements. Bromine in the analog increases molecular weight and may alter binding kinetics.
  • Methyl (C6) : A methyl group may reduce polarity and increase metabolic stability compared to halogens.

Crystallographic and Computational Insights

  • The analog in was characterized via single-crystal X-ray diffraction, revealing intermolecular C–H⋯O and C–H⋯Cl interactions that stabilize crystal packing . The target compound’s benzyl group may introduce additional aromatic stacking interactions, altering crystallization behavior.
  • SHELX software is widely used for refining such structures, suggesting that computational modeling could further elucidate differences in electronic properties among analogs.

Biological Activity

Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the fluoroquinolone class, which has garnered attention for its diverse biological activities, particularly in antibacterial and anticancer applications. This article explores the compound's biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C16H15ClFNO3C_{16}H_{15}ClFNO_3 with a molecular weight of approximately 331.75 g/mol. Its structure features a quinoline core with specific substitutions that enhance its biological properties.

Antibacterial Activity

This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus≤0.125 μg/mL
Escherichia coli≤0.125 μg/mL
Pseudomonas aeruginosa16 μg/mL
Bacillus subtilis≤0.125 μg/mL

Research indicates that the compound demonstrates superior antibacterial potency compared to traditional fluoroquinolones like ciprofloxacin against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. Its cytotoxic effects have been observed in various cancer cell lines, including prostate cancer (PC3), bladder cancer, and breast cancer (MDA-MB-231).

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
PC3 (Prostate Cancer)5.0Induction of apoptosis
MDA-MB-231 (Breast Cancer)10.0Cell cycle arrest
HT29 (Colon Cancer)8.5Inhibition of cell proliferation

The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with cellular pathways involved in cell survival and proliferation .

Case Studies

Case Study 1: Antibacterial Efficacy in Clinical Isolates

A clinical study evaluated the effectiveness of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed that the compound had a rapid bactericidal effect within hours of exposure, significantly reducing bacterial load in vitro.

Case Study 2: Anticancer Potential in Transitional Cell Carcinoma

In vitro studies on transitional cell carcinoma cells demonstrated a dose-dependent inhibition of cell growth by this compound at concentrations achievable in clinical settings. The compound was shown to suppress tumor growth effectively, suggesting its potential as a therapeutic agent .

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